molecular formula C14H22FNO3 B12960749 tert-Butyl 2-fluoro-3-oxo-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl 2-fluoro-3-oxo-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B12960749
M. Wt: 271.33 g/mol
InChI Key: RRZNNCZNIOHROW-UHFFFAOYSA-N
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Description

tert-Butyl 2-fluoro-3-oxo-8-azaspiro[4.5]decane-8-carboxylate: is a spirocyclic compound that features a unique structure with a spiro junction, a fluorine atom, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-fluoro-3-oxo-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of a suitable spirocyclic precursor with fluorinating agents. One common method involves the use of N,N-dimethylformamide dimethyl acetal as a reagent, which reacts with the spirocyclic precursor under reflux conditions in toluene . The reaction mixture is then subjected to column chromatography to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-fluoro-3-oxo-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds with different functional groups.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 2-fluoro-3-oxo-8-azaspiro[45]decane-8-carboxylate serves as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its spirocyclic structure can impart desirable pharmacokinetic properties, such as increased metabolic stability and improved bioavailability.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-fluoro-3-oxo-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure can also influence the compound’s ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Comparison: Compared to these similar compounds, tert-Butyl 2-fluoro-3-oxo-8-azaspiro[45]decane-8-carboxylate is unique due to the presence of the fluorine atom This fluorine atom can significantly alter the compound’s reactivity, binding affinity, and overall chemical properties

Properties

Molecular Formula

C14H22FNO3

Molecular Weight

271.33 g/mol

IUPAC Name

tert-butyl 2-fluoro-3-oxo-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H22FNO3/c1-13(2,3)19-12(18)16-6-4-14(5-7-16)8-10(15)11(17)9-14/h10H,4-9H2,1-3H3

InChI Key

RRZNNCZNIOHROW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C(=O)C2)F

Origin of Product

United States

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